Phenyl 4-((2-(4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((2-(4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate (CAS: 1235648-37-9) is a synthetic piperidine derivative with the molecular formula C21H23FN2O3 and a molecular weight of 370.4173 g/mol . Its structure comprises a piperidine ring substituted with a phenyl carboxylate ester at the 1-position and a 4-fluorophenylacetamido-methyl group at the 4-position (SMILES: O=C(Cc1ccc(cc1)F)NCC1CCN(CC1)C(=O)Oc1ccccc1) .
Properties
IUPAC Name |
phenyl 4-[[[2-(4-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)14-20(25)23-15-17-10-12-24(13-11-17)21(26)27-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMCPGCJBIEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((2-(4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with various functional groups, including a fluorophenyl substituent and an acetamido group. Its molecular formula is , and it has a molecular weight of approximately 345.39 g/mol. The presence of the fluorine atom is notable for enhancing biological activity due to its electronegativity and ability to influence the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Acetamido Group : The reaction of piperidine derivatives with acetamides under basic conditions facilitates this step.
- Esterification : The final step involves esterification with phenolic compounds to yield the desired product.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors or enzymes. Research suggests that compounds with similar structures may exhibit:
- Anti-inflammatory Effects : By modulating the activity of inflammatory mediators.
- Analgesic Properties : Through interactions with pain receptors, potentially offering relief from various types of pain.
Comparative Analysis
To better understand its biological activity, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenyl 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylate | Piperidine structure | Potent analgesic effects |
| N-Methyl carfentanil | Opioid derivative | Highly potent analgesic |
| Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate | Benzylthio group | Investigated for antimicrobial properties |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anti-Cancer Activity : A study demonstrated that related piperidine derivatives showed cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : Research indicated that certain piperidine compounds could inhibit acetylcholinesterase, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's .
- Pain Management : Compounds similar to this compound have been evaluated for their analgesic properties in preclinical models, showing promise in pain relief .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Inferred from structural features.
Physicochemical and Bioactivity Implications
The tert-butyl ester in Compound 4.53 may reduce aqueous solubility due to steric bulk, whereas the carboxylic acid in improves solubility but limits blood-brain barrier penetration.
Metabolic Stability :
- The trifluoromethoxy group in Compound 56C is more metabolically resistant than the target’s fluorine, which may undergo oxidative defluorination.
Therapeutic Potential: The ethyl tetrahydropyridine derivative in exhibits antibacterial and antitumor activity, suggesting that the target compound’s piperidine core could share similar mechanisms. However, the absence of a hydroxy or acetyl-piperidine group in the target may alter selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Phenyl 4-((2-(4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves coupling a piperidine core with fluorophenylacetamide derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperidine and fluorophenylacetamide moieties under inert conditions.
- Esterification : Introduce the phenyl carboxylate group via nucleophilic acyl substitution, optimizing solvent polarity (e.g., DMF or THF) and temperature (50–80°C) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?
- Techniques :
- NMR : Analyze and spectra for piperidine ring protons (δ 2.5–3.5 ppm), fluorophenyl aromatic protons (δ 7.0–7.5 ppm), and acetamido methylene (δ 3.8–4.2 ppm). Use -NMR to confirm fluorophenyl integration .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and amide N–H bends (~3300 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] expected at ~400–450 m/z) and fragmentation patterns .
Q. How should researchers design initial biological screening assays to evaluate antimicrobial or antitumor potential?
- Protocols :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin .
- Antitumor : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., doxorubicin) and assess IC values at 48–72 hours .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing biological activity?
- Approach :
- Modifications : Synthesize analogs with variations in the fluorophenyl ring (e.g., substituent position), piperidine N-substituents, or carboxylate groups.
- Data Analysis : Corrogate activity trends (e.g., 4-fluorophenyl enhances membrane permeability vs. 2-substituted analogs) using multivariate regression models .
- Case Study : Replace the phenyl carboxylate with a methyl ester; observe reduced antitumor activity, suggesting the carboxylate’s role in target binding .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Troubleshooting :
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling. Low oral absorption may explain in vivo inefficacy despite in vitro potency .
- Metabolite Interference : Identify Phase I metabolites (e.g., hydrolyzed piperidine derivatives) using liver microsomal assays. Modify the structure to block metabolic hotspots (e.g., steric shielding of the amide bond) .
Q. How can computational modeling predict target interactions and guide experimental validation?
- Methods :
- Docking Studies : Use AutoDock Vina to simulate binding to suspected targets (e.g., orexin receptors). Focus on hydrogen bonds between the fluorophenyl group and receptor residues (e.g., Tyr) .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Validate predictions with SPR assays (KD < 1 µM supports computational hits) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across structurally similar piperidine derivatives?
- Root Causes :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
- Impurity Effects : Re-evaluate compound purity via HPLC-ELSD. Trace impurities (e.g., unreacted starting materials) may skew activity .
- Resolution : Perform head-to-head comparisons under identical conditions. For example, if Compound A shows antitumor activity in one study but not another, repeat assays using the same cell line and endpoint metrics .
Methodological Tables
| Key Functional Groups | Impact on Activity | Supporting Evidence |
|---|---|---|
| 4-Fluorophenyl ring | Enhances lipophilicity and target affinity | MIC reduction by 50% vs. non-fluorinated analogs |
| Piperidine carboxylate | Critical for enzyme inhibition (e.g., HDAC) | IC = 0.8 µM vs. 5.2 µM for ester variants |
| Acetamido linker | Stabilizes amide conformation for receptor binding | SAR shows 10-fold activity drop when replaced with sulfonamide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
